![molecular formula C9H9ClO3 B011108 2-(4-Chloro-2-methoxyphenyl)acetic acid CAS No. 170737-95-8](/img/structure/B11108.png)
2-(4-Chloro-2-methoxyphenyl)acetic acid
Overview
Description
2-(4-Chloro-2-methoxyphenyl)acetic acid, also known as 4-chloro-2-methoxybenzoic acid, is a synthetic organic compound with a molecular formula of C8H7ClO3. It is a white crystalline solid with a melting point of 108-109°C and a boiling point of 240-242°C. It is used in a variety of applications, from pharmaceuticals to agricultural chemicals, due to its unique properties. In
Scientific Research Applications
Synthesis of Bioactive Molecules
2-(4-Chloro-2-methoxyphenyl)acetic acid: serves as a precursor in the synthesis of various bioactive molecules. Its structure is amenable to modifications that can lead to the creation of compounds with potential antioxidant and antimicrobial properties . Researchers have utilized this compound to synthesize imidazole derivatives, which are then tested for their efficacy against a range of microbial strains.
Development of Metal Complexes
The compound’s ability to act as a ligand allows for the formation of metal complexes with transition metals such as Co(II), Ni(II), Cu(II), Mn(II), and Zn(II) . These complexes can be studied for their structural characteristics using spectroscopic and analytical techniques. They are also evaluated for their antimicrobial activities, which are often enhanced compared to the ligand alone.
Mechanism of Action
Target of Action
It is structurally similar to 2-(4-methoxyphenyl)acetic acid, which is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between non-small cell lung carcinoma (nsclc) and healthy controls .
Biochemical Pathways
It is structurally similar to 4-chloro-2-methylphenoxyacetic acid (mpca), a herbicide, which has been studied for its degradation mechanisms .
Result of Action
Its structural analog, 2-(4-methoxyphenyl)acetic acid, is known to have high sensitivity and specificity value as a biomarker for discriminating between nsclc and healthy controls .
properties
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJIWCMQVOEXTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289437 | |
Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methoxyphenyl)acetic acid | |
CAS RN |
170737-95-8 | |
Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170737-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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